molecular formula C8H4BrClN2O B15133759 6-bromo-7-chloro-4aH-cinnolin-4-one

6-bromo-7-chloro-4aH-cinnolin-4-one

Cat. No.: B15133759
M. Wt: 259.49 g/mol
InChI Key: WSBCVHNFUNNMRD-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-4aH-cinnolin-4-one is a halogenated cinnolinone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 6 and 7, respectively.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-7-chloro-4aH-cinnolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-4H

InChI Key

WSBCVHNFUNNMRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NN=CC(=O)C21)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloro-4aH-cinnolin-4-one typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of 4aH-cinnolin-4-one with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 7 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-4aH-cinnolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives .

Scientific Research Applications

6-Bromo-7-chloro-4aH-cinnolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-4aH-cinnolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-bromo-7-chloro-4aH-cinnolin-4-one, differing in substituent positions, halogen types, or core heterocycles. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Halogenated Heterocycles

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Substituents Notable Properties
This compound Not Provided C₈H₄BrClN₂O ~275.5 (calc.) Cinnolinone Br (C6), Cl (C7) Potential kinase inhibition
3-Bromo-7-chloro-1,4-dihydrocinnolin-4-one 1204652-85-6 C₈H₄BrClN₂O 275.5 Cinnolinone Br (C3), Cl (C7) Enhanced electrophilicity at C3
7-Bromo-4-chloro-6-fluorocinnoline 2759951-37-4 C₈H₃BrClFN₂ 277.5 Cinnoline Br (C7), Cl (C4), F (C6) Increased polarity due to fluorine
7-Bromo-6-chloro-4(3H)-quinazolinone Not Provided C₈H₃BrClN₂O 268.5 Quinazolinone Br (C7), Cl (C6) DNA intercalation potential
6-Bromo-7-methylchroman-4-one 173381-62-9 C₁₀H₉BrO₂ 241.08 Chromanone Br (C6), CH₃ (C7) Lower polarity; lipophilic applications

Substituent Position and Electronic Effects

  • This compound vs. 3-Bromo-7-chloro-1,4-dihydrocinnolin-4-one: The bromine at C6 in the target compound vs. C3 in the analog alters electronic distribution. Bromine at C6 may enhance resonance stabilization of the carbonyl group, whereas C3 bromination could increase electrophilicity at that position, affecting reactivity in nucleophilic substitutions .
  • The cinnoline core (vs. cinnolinone) lacks a ketone, reducing hydrogen-bonding capacity .

Core Heterocycle Differences

  • Quinazolinone vs. Cinnolinone: The quinazolinone in 7-bromo-6-chloro-4(3H)-quinazolinone has a fused pyrimidine-dione structure, enabling stronger π-π stacking interactions with biological targets like DNA or enzymes. This contrasts with the cinnolinone’s simpler bicyclic system, which may favor smaller binding pockets .
  • Chromanone vs. Cinnolinone: 6-Bromo-7-methylchroman-4-one (chromanone) lacks nitrogen atoms, reducing hydrogen-bond acceptor sites. Its methyl group at C7 enhances lipophilicity, making it more suitable for membrane-permeable applications compared to polar cinnolinones .

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